10,16-Dibromo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a brominated derivative of a complex pentacyclic phosphoramide scaffold, characterized by a central phosphorus atom integrated into a polycyclic framework. The structure includes two (1S)-1-phenylethyl substituents on the phosphorus atom and bromine atoms at positions 10 and 14. The pentacyclic system (13.8.0.02,11.03,8.018,23) confers rigidity and unique electronic properties due to conjugated aromatic systems and heteroatom inclusion.
Properties
IUPAC Name |
10,16-dibromo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Br2NO2P/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42/h3-24H,1-2H3/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPIYBCPPMKNMA-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Br2NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound is characterized by multiple bromine atoms and a phosphorous moiety integrated into a multi-cyclic framework. The molecular formula is , and it has a molecular weight of approximately 697.39 g/mol. The presence of bromine suggests potential reactivity and biological significance.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that phosphor-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study: In Vitro Cytotoxicity
A recent study evaluated the cytotoxic effects of various dibromo-phosphorus compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent cytotoxic activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10,16-Dibromo... | MCF-7 | 5.2 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Similar phosphorus-containing compounds have been reported to possess antibacterial and antifungal activities.
Research Findings: Antimicrobial Assays
In antimicrobial susceptibility tests against common pathogens (e.g., Staphylococcus aureus, Escherichia coli), the compound demonstrated significant inhibition zones:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The proposed mechanisms for the biological activities of this compound include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
- Cell Cycle Arrest : Disrupts normal cell cycle progression leading to apoptosis.
- Inhibition of Key Enzymes : Potentially inhibits enzymes involved in DNA synthesis and repair.
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the toxicity profile of the compound. Preliminary evaluations suggest that while it exhibits promising biological effects, further toxicological studies are necessary to ascertain its safety for potential therapeutic applications.
Toxicity Evaluation
In animal studies, acute toxicity assessments revealed that high doses resulted in adverse effects such as liver enzymes elevation and histopathological changes in vital organs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related phosphoramide derivatives and polycyclic aromatic systems. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Electrophilicity and Reactivity : The bromine atoms in the target compound increase its electrophilicity compared to the methoxy-substituted analog . This aligns with studies showing halogenated compounds exhibit enhanced binding to electron-rich biological targets .
Chiral Influence: The (1S)-phenylethyl groups introduce stereochemical complexity, which may affect enantioselective interactions with proteins—a property less pronounced in non-chiral analogs like phosphoramide mustard .
Mechanistic Similarity : Like OA and HG, which share MOAs due to structural congruence , the target compound’s pentacyclic framework may enable interactions with conserved binding pockets in enzymes or receptors.
Research Findings and Mechanistic Insights
Structural Similarity and MOA Prediction: Systems pharmacology analyses (e.g., molecular docking and transcriptome profiling) suggest that compounds with analogous scaffolds, such as the target’s pentacyclic core, bind to overlapping protein targets . For example, OA and HG share >80% target overlap despite minor structural differences . The target compound’s bromine substituents may mimic chlorine in phosphoramide mustard, facilitating alkylation via aziridinium intermediates .
QSAR and Descriptor Analysis :
- Van der Waals descriptors and electronic parameters (e.g., polar surface area, logP) derived from QSAR models predict the target compound’s bioavailability and membrane permeability. Its high molecular weight (~599.7 g/mol) may limit passive diffusion, necessitating active transport mechanisms.
Chromatographic Behavior: The compound’s retention in reversed-phase chromatography is influenced by bromine-induced polarity and intramolecular hydrogen bonding within the pentacyclic system—similar to flavonoid retention patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
